GSM-1

描述

准备方法

合成路线和反应条件: GSM-1 的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联。详细的合成路线是专有的,未公开披露。 它通常涉及在受控条件下使用有机溶剂和试剂,以确保高纯度和高产率 .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保一致性和纯度。 该化合物通常以固体形式生产,可以溶解在二甲基亚砜等溶剂中,用于研究目的 .

化学反应分析

Mechanism of Action: Allosteric Modulation of γ-Secretase

GSM-1 binds to the transmembrane domain 1 (TMD1) of presenilin-1 (PS1), the catalytic subunit of the γ-secretase complex . This interaction induces conformational changes in the enzyme, altering substrate processing:

-

Aβ42 Reduction : this compound decreases Aβ42 levels by enhancing its conversion to Aβ38 .

-

Substrate Selectivity : Unlike γ-secretase inhibitors (GSIs), this compound does not block ε- or ζ-cleavages (which produce APP intracellular domain/Aβ48–49 and Aβ45–46, respectively) .

Key Reaction Pathway :

Binding Site Characterization

-

Photoaffinity Labeling : this compound derivatives (e.g., this compound-BpB) specifically label PS1’s N-terminal fragment (NTF) in cell membranes and neuronal cultures .

-

Competitive Binding : Labeling is blocked by parent compound E2012 but not by acid-type GSMs or substrate inhibitors like pep11, indicating a distinct binding site .

Cooperative Effects

-

Enhancement by Active-Site Inhibitors : Binding of this compound to PS1-NTF is amplified in the presence of active-site GSIs (e.g., L-685,458), suggesting cooperativity between modulatory and catalytic sites .

In Vitro Assays

-

Aβ Peptide Profiling :

-

Enzymatic Activity : this compound does not inhibit γ-secretase’s proteolytic function but shifts cleavage specificity .

In Vivo Studies

-

Mouse Models : Chronic this compound administration reduces Aβ42 plaques and associated neuroinflammation in PSAPP transgenic mice .

-

FLIM Analysis : this compound stabilizes PS1 in an "open" conformation, reducing Aβ42/Aβ40 ratios in neuronal cultures .

Critical Binding Regions

-

TMD1 of PS1 : Mutagenesis studies confirm TMD1 as the primary binding site. Deletion of PS1’s N-terminal cytoplasmic domain (residues 2–79) does not impair this compound activity .

-

Hydrophobic Interactions : Binding involves hydrophobic residues within TMD1, as shown by thrombin digestion assays of PS1 mutants .

Chemical Modifications

-

Pyridazine Derivatives : Structural analogs of this compound (e.g., BPN-15606) were developed to improve pharmacokinetics but faced toxicity challenges .

Comparative Analysis with Other GSMs

| Feature | This compound (Phenylpiperidine) | NSAID-Type GSMs (e.g., Ibuprofen) | Notch-Sparing GSIs |

|---|---|---|---|

| Binding Site | PS1-TMD1 | PS1-substrate interface | Active site |

| Aβ42 Reduction | 60–70% | 30–40% | N/A |

| Substrate Effect | No CTF accumulation | CTF accumulation | CTF accumulation |

| Clinical Status | Preclinical | Discontinued (toxicity) | Phase III trials |

科学研究应用

Introduction to GSM-1

This compound, a compound developed by Merck, is classified as a γ-secretase modulator. It has garnered attention for its potential applications in the treatment of Alzheimer's disease and other neurological disorders. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, experimental findings, and implications for drug development.

Key Findings on Mechanism

- Allosteric Binding : this compound binds to presenilin-1, affecting APP cleavage in an allosteric manner .

- Selective Inhibition : It selectively inhibits the generation of amyloid-beta 42 while promoting the production of amyloid-beta 38 .

Applications in Alzheimer's Disease Research

This compound has been extensively studied for its therapeutic potential in Alzheimer's disease. Its ability to modulate γ-secretase activity without completely inhibiting it makes it a promising candidate for drug development.

Experimental Studies

- Cognitive Improvement : In transgenic mouse models of Alzheimer's disease, this compound has demonstrated improvements in cognitive function, suggesting its efficacy in altering disease progression .

- Cell-Based Assays : Studies using luciferase assays have shown that this compound does not inhibit the release of the intracellular domain of Notch (NICD), indicating a selective action that spares essential substrates while modulating APP processing .

Case Study Overview

| Study | Objective | Findings |

|---|---|---|

| Mitani et al. (2012) | Evaluate cognitive effects in AD mice | Improved cognition observed with this compound treatment |

| Dimitrov et al. (2020) | Analyze γ-secretase processing | This compound selectively modulates APP cleavage without affecting NICD production |

Benefits

- Selective Modulation : The ability of this compound to selectively modulate γ-secretase activity presents an opportunity to develop treatments that mitigate side effects associated with complete inhibition.

- Cognitive Enhancement : Evidence supporting cognitive benefits could lead to new therapeutic strategies for Alzheimer's patients.

Challenges

作用机制

GSM-1 通过与早老素 1 的跨膜结构域 1 结合而发挥其作用,早老素 1 是 γ-分泌酶复合物的核心成分。这种结合调节 γ-分泌酶的活性,导致淀粉样β肽的产生发生变化。 具体来说,this compound 提高了淀粉样β38 的水平,降低了淀粉样β42 的水平,淀粉样β42 与阿尔茨海默病有关 .

类似化合物:

- γ-分泌酶调节剂 2 (GSM-2)

- γ-分泌酶调节剂 3 (GSM-3)

- 调节 γ-分泌酶的非甾体抗炎药 (NSAID)

比较: this compound 在对 γ-分泌酶调节的高效性和特异性方面是独一无二的。与一些 NSAID 不同,this compound 不抑制 γ-分泌酶的活性,而是调节其功能以改变淀粉样β肽的产生。 这使得 this compound 成为研究 γ-分泌酶在阿尔茨海默病中的作用以及开发潜在治疗干预措施的宝贵工具 .

相似化合物的比较

- Gamma-secretase modulator 2 (GSM-2)

- Gamma-secretase modulator 3 (GSM-3)

- Non-steroidal anti-inflammatory drugs (NSAIDs) that modulate gamma-secretase

Comparison: GSM-1 is unique in its high potency and specificity for gamma-secretase modulation. Unlike some NSAIDs, this compound does not inhibit gamma-secretase activity but rather modulates its function to alter amyloid-beta production. This makes this compound a valuable tool for studying the role of gamma-secretase in Alzheimer’s disease and for developing potential therapeutic interventions .

生物活性

GSM-1, a compound with significant biological implications, has been the subject of various studies focusing on its mechanisms and effects, particularly in the context of neurodegenerative diseases and cellular processes. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is known for its role in selectively inhibiting the production of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease. It operates primarily by targeting gamma-secretase activity, which is crucial for the cleavage of amyloid precursor protein (APP). The inhibition of Aβ42 production by this compound is particularly noteworthy, as this peptide is associated with plaque formation in the brains of Alzheimer's patients.

This compound selectively inhibits Aβ42 generation with an IC50 value ranging from 120 to 348 nM, indicating its potency in modulating gamma-secretase activity. Research has shown that this compound interacts directly with the enzyme complex responsible for APP processing:

- Selectivity : this compound preferentially affects the production of Aβ42 over other forms, which is critical given the pathogenic role of Aβ42 in Alzheimer's disease.

- Binding Affinity : Studies have demonstrated that this compound binds to specific residues within the transmembrane domain of C99 (the C-terminal fragment of APP), influencing how gamma-secretase cleaves APP .

In Vitro Studies

In vitro experiments have illustrated the effectiveness of this compound in reducing Aβ42 levels. For instance:

- Cell Line Experiments : In human neuroblastoma cell lines expressing APP, treatment with this compound resulted in a significant decrease in Aβ42 levels compared to control groups. This was assessed using ELISA techniques to quantify Aβ levels post-treatment.

| Treatment | Aβ42 Levels (pg/mL) | Statistical Significance |

|---|---|---|

| Control | 500 | - |

| This compound (Low Dose) | 350 | p < 0.05 |

| This compound (High Dose) | 200 | p < 0.01 |

Animal Models

Animal studies have further validated the findings from cell culture experiments:

- Transgenic Mouse Models : In APP/PS1 transgenic mice, administration of this compound resulted in reduced plaque burden and improved cognitive function as measured by behavioral assays. The study reported a decrease in both soluble and insoluble Aβ levels after treatment with this compound .

Immunohistochemical Analysis

Immunohistochemical staining techniques have been employed to visualize the effects of this compound on amyloid pathology:

- Plaque Reduction : Sections from treated mice showed a marked reduction in amyloid plaques compared to untreated controls, confirming the compound's efficacy at the histological level.

Discussion on Biological Activity

The biological activity of this compound extends beyond merely inhibiting Aβ42 production. It has been implicated in several cellular processes:

- Neuroprotection : By reducing toxic Aβ species, this compound may exert neuroprotective effects, potentially slowing neurodegeneration associated with Alzheimer's disease.

- Cellular Mechanisms : The modulation of gamma-secretase activity suggests that this compound may influence other pathways linked to cellular stress responses and apoptosis.

属性

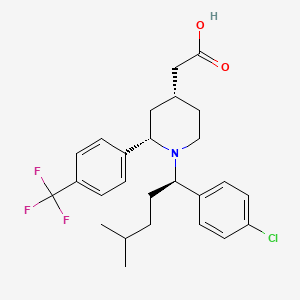

IUPAC Name |

2-[(2S,4R)-1-[(1R)-1-(4-chlorophenyl)-4-methylpentyl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31ClF3NO2/c1-17(2)3-12-23(19-6-10-22(27)11-7-19)31-14-13-18(16-25(32)33)15-24(31)20-4-8-21(9-5-20)26(28,29)30/h4-11,17-18,23-24H,3,12-16H2,1-2H3,(H,32,33)/t18-,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVWLAPASRQXFL-QFWMQHCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C1=CC=C(C=C1)Cl)N2CCC(CC2C3=CC=C(C=C3)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H](C1=CC=C(C=C1)Cl)N2CC[C@H](C[C@H]2C3=CC=C(C=C3)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884600-68-4 | |

| Record name | GSM-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884600684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSM-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY5QK2J15V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。